molecular formula C21H16BrN3O2S B4966506 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide

Katalognummer B4966506
Molekulargewicht: 454.3 g/mol
InChI-Schlüssel: MUTKSFVGQBTZOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. BAY 11-7082 is a potent inhibitor of nuclear factor-kappaB (NF-κB) activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.

Wirkmechanismus

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB. The covalent modification of IKK by N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 prevents the phosphorylation and degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its potency and specificity for inhibiting NF-κB activation. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been shown to be more potent than other IKK inhibitors, such as BMS-345541 and SC-514. However, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has some limitations, such as its instability in aqueous solutions and its potential for off-target effects. Therefore, it is important to use appropriate controls and concentrations when using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 in lab experiments.

Zukünftige Richtungen

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has potential for future research in various areas. One area of research is the development of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 analogs with improved stability and specificity. Another area of research is the investigation of the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Furthermore, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Therefore, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has great potential for future research and clinical applications.

Synthesemethoden

The synthesis method of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 involves the reaction of 3-bromoaniline with benzoylisothiocyanate, followed by the reaction with 3-aminophenylboronic acid. The resulting product is then treated with trifluoroacetic acid to obtain N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been extensively used in scientific research as a potent inhibitor of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. NF-κB activation has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of the inhibitor of κB (IκB), which prevents the translocation of NF-κB to the nucleus and subsequent gene expression.

Eigenschaften

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c22-16-9-4-8-15(12-16)20(27)25-21(28)24-18-11-5-10-17(13-18)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H2,24,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTKSFVGQBTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.